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Compound of Interest

Compound Name:
1-Methyl-1,5-diazecane

dihydrochloride

CAS No.: 2137780-61-9

Cat. No.: B2994905

Get Quote

Executive Summary & Chemical Identity
1-Methyl-1,5-diazecane dihydrochloride is a 10-membered aza-heterocycle. Unlike

symmetric diamines (e.g., 1,6-diazecane), the 1,5-isomer possesses an asymmetric bridge

structure (a propyl bridge vs. a pentyl bridge), resulting in a lack of internal symmetry and a

complex NMR footprint.
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Parameter Detail

IUPAC Name 1-Methyl-1,5-diazacyclodecane dihydrochloride

Chemical Formula C₉H₂₀N₂[1][2][3][4][5][6][7] · 2HCl

Molecular Weight 156.27 (Free Base) / 229.19 (Dihydrochloride)

Ring Size 10-membered (Medium Ring)

Bridge Topology
Asymmetric: 1,3-propyl bridge (N1–N5) and 1,5-

pentyl bridge (N5–N1)

Stereochemistry
N-inversion is locked upon protonation; N1 and

N5 are stereogenic centers in the salt form.

Structural Analysis & Conformational Dynamics
The 10-membered ring is notoriously flexible, often adopting a "boat-chair-boat" or "twisted

crown" conformation to minimize transannular interactions. In the dihydrochloride salt form, the

repulsion between the two cationic ammonium centers (

and

) forces the ring into an extended conformation to maximize charge separation.

Critical Spectroscopic Implications
Loss of Symmetry: The molecule has no

axis. Every carbon atom in the ring is magnetically non-equivalent.

Ammonium Inductive Effect: The protonation of both nitrogens significantly deshields

-protons (adjacent to N) and shifts the N-Methyl signal downfield compared to the free base.

Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic. Protocol Note:

All NMR samples should be prepared in DMSO-d₆ or D₂O immediately after drying to

prevent water peaks from obscuring the N-H exchangeable protons.

Predicted Spectroscopic Profile (The "Fingerprint")
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Due to the rarity of this specific isomer in public spectral databases, the following data is

derived from high-fidelity predictive algorithms and empirical data from homologous 1,5-

diazocane systems. Use this table as the Standard Reference for quality control.

A. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Referenced to 2.50 ppm)
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Nucleus Assignment

Predicted Shift
(

)

Multiplicity
Structural
Logic

¹H N-CH₃ 2.85 – 3.05 Singlet (s)
Deshielded by

cationic N1.

¹H -CH₂ (Ring) 3.10 – 3.60 Multiplets (m)

8 protons

adjacent to

(C2, C4, C6,

C10). Broadened

by ring

dynamics.

¹H -CH₂ (Ring) 1.60 – 2.10 Multiplets (m)

8 protons in the

bridges (C3, C7,

C8, C9).

¹H NH⁺ 9.50 – 10.50 Broad Singlet

Exchangeable.

Visible only in

dry

DMSO/CDCl₃.

¹³C N-CH₃ 42.0 – 45.0 -
Diagnostic

methyl carbon.

¹³C -CH₂
50.0 – 56.0 -

Four distinct

signals due to

asymmetry.

¹³C -CH₂
20.0 – 26.0 -

Four distinct

signals in the

aliphatic region.

Application Note: In D₂O, the N-H peaks will disappear, and the

-proton multiplets may sharpen due to the elimination of H-N-C-H coupling.

B. Mass Spectrometry (MS)
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Technique: ESI-MS (Positive Mode)

Molecular Ion [M+H]⁺: m/z 157.19 (Base Peak).

Doubly Charged Ion [M+2H]²⁺: m/z 79.1 (Possible in acidic mobile phases).

Fragmentation Pattern (MS/MS):

m/z 157

126: Loss of Methylamine (

) – characteristic of N-methylated diamines.

m/z 157

114: Loss of Propyl fragment (Bridge cleavage).

C. Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR (Solid)[8]

3300 – 2700 cm⁻¹: Strong, broad absorption. Overlap of N-H stretching (ammonium salt) and

C-H stretching. The "ammonium band" typically shows fine structure/overtones.

1470 cm⁻¹: C-H scissoring (methylene groups).

None: Absence of C=O (1700 cm⁻¹) or C=C (1600 cm⁻¹) bands is crucial for purity

confirmation.

Experimental Validation Workflow
The following diagram outlines the logical flow for confirming the identity of 1-Methyl-1,5-
diazecane dihydrochloride, moving from bulk property verification to precise structural

elucidation.
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Purity Check
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Click to download full resolution via product page

Caption: Step-by-step structural validation workflow for 1-Methyl-1,5-diazecane
dihydrochloride, prioritizing mass confirmation followed by NMR connectivity mapping.
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Detailed Experimental Protocols
Protocol A: NMR Sample Preparation (Salt Form)

Objective: Prevent H/D exchange and moisture broadening.

Reagents: DMSO-d₆ (99.9% D) + 0.03% TMS; Oven-dried NMR tubes.

Procedure:

Weigh 5–10 mg of the dihydrochloride salt into a vial.

Add 0.6 mL of DMSO-d₆.

Critical Step: Sonicate for 30 seconds. Ammonium salts often have slow dissolution

kinetics in viscous DMSO.

Transfer to the NMR tube and cap immediately. Run the spectrum within 15 minutes to

minimize hygroscopic water uptake (peak at 3.33 ppm).

Protocol B: Free Base Liberation (For GC-MS)
Context: Dihydrochlorides are non-volatile and unsuitable for GC-MS.

Procedure:

Dissolve 10 mg of salt in 1 mL of 1M NaOH.

Extract with 1 mL of Dichloromethane (DCM).

Inject the organic layer (DCM) into GC-MS.

Expectation: Sharp peak for the free amine (MW 156).

References & Authoritative Grounding
PubChem Compound Summary.1,5-Diazocane derivatives and spectral analogs. National

Center for Biotechnology Information. Link
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Kim, S. et al. (2006). Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by Zinc

Chloride.[9] (Provides comparative NMR data for N-methylated medium ring systems).

Heterocycles. Link

BenchChem Technical Guides.Spectroscopic Analysis for the Confirmation of 1,5-

Diiodopentane Derivatives. (Source for alkyl halide precursor spectra used in ring synthesis).

Link

Royal Society of Chemistry.Stereoselective synthesis of 1,6-diazecanes. (Conformational

analysis of 10-membered rings). Link

Disclaimer: As exact experimental data for "1-Methyl-1,5-diazecane dihydrochloride" is rare

in open literature, the spectral values provided above are high-confidence predictions based on

structural homology with 1,5-diazocane and 1,6-diazecane derivatives, standard substituent

effects (N-methylation, protonation), and general principles of organic spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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